N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties. This particular compound features a benzimidazole core linked to a furan ring through a carboxamide group, with a fluorophenylmethyl substituent on the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Introduction of Fluorophenylmethyl Group: The benzimidazole core is then alkylated with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate to introduce the fluorophenylmethyl group.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the substituted benzimidazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities associated with benzimidazole derivatives.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Chemical Biology: It serves as a probe to study the structure-activity relationships of benzimidazole derivatives and their biological effects.
Pharmaceutical Development: The compound is explored as a lead molecule for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes . The fluorophenylmethyl group may enhance binding affinity and specificity to the target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of a fluorophenylmethyl group.
Furan-2-carboxamide: A simpler compound with only the furan and carboxamide moieties.
Uniqueness
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is unique due to the combination of the benzimidazole core, fluorophenylmethyl substituent, and furan ring, which may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLQHXZBQVLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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